molecular formula C10H10F3NO3 B13038181 (S)-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid

(S)-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid

Cat. No.: B13038181
M. Wt: 249.19 g/mol
InChI Key: JGUUZLLUEJITLZ-QMMMGPOBSA-N
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Description

(S)-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid is a chiral amino acid derivative that features a trifluoromethyl group, which is known for its high electronegativity and lipophilicity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The use of environmentally benign organoboron reagents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(S)-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor of certain enzymes. The hydroxyl and amino groups also play crucial roles in forming hydrogen bonds with target molecules, further stabilizing the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in (S)-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid confers unique properties, such as increased stability, lipophilicity, and binding affinity. These characteristics make it a valuable compound in various research and industrial applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C10H10F3NO3

Molecular Weight

249.19 g/mol

IUPAC Name

(3S)-3-amino-3-[4-hydroxy-2-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C10H10F3NO3/c11-10(12,13)7-3-5(15)1-2-6(7)8(14)4-9(16)17/h1-3,8,15H,4,14H2,(H,16,17)/t8-/m0/s1

InChI Key

JGUUZLLUEJITLZ-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)C(F)(F)F)[C@H](CC(=O)O)N

Canonical SMILES

C1=CC(=C(C=C1O)C(F)(F)F)C(CC(=O)O)N

Origin of Product

United States

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